molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5

Imidazolidinetrione, [(phenylmethylene)amino]-

Cat. No.: B1140234
CAS No.: 42839-64-5
M. Wt: 217.18
InChI Key:
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Description

Imidazolidinetrione, [(phenylmethylene)amino]- is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazolidinetrione, [(phenylmethylene)amino]- typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Imidazolidinetrione, [(phenylmethylene)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Imidazolidinetrione, [(phenylmethylene)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Imidazolidinetrione, [(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the serotonin 2A (5-HT2A) receptor, acting as an antagonist . This interaction can modulate various physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: Imidazolidinetrione, [(phenylmethylene)amino]- is unique due to its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

1-(benzylideneamino)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLKOIIYHZAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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